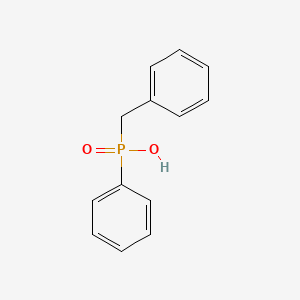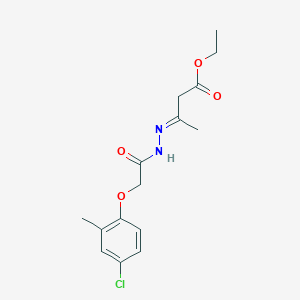
(E)-ethyl 3-(2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 3-(2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)butanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a hydrazone group, an ester group, and a chlorinated aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)butanoate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 4-chloro-2-methylphenoxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to form the hydrazone derivative.
Esterification: The hydrazone derivative is then subjected to esterification with ethyl acetoacetate under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-ethyl 3-(2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
(E)-ethyl 3-(2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)butanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-ethyl 3-(2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)butanoate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic ring and ester group may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(E)-ethyl 3-(2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)butanoate is unique due to its combination of a hydrazone group, an ester group, and a chlorinated aromatic ring. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C15H19ClN2O4 |
|---|---|
Peso molecular |
326.77 g/mol |
Nombre IUPAC |
ethyl (3E)-3-[[2-(4-chloro-2-methylphenoxy)acetyl]hydrazinylidene]butanoate |
InChI |
InChI=1S/C15H19ClN2O4/c1-4-21-15(20)8-11(3)17-18-14(19)9-22-13-6-5-12(16)7-10(13)2/h5-7H,4,8-9H2,1-3H3,(H,18,19)/b17-11+ |
Clave InChI |
RBLGPLSVUDFCGV-GZTJUZNOSA-N |
SMILES isomérico |
CCOC(=O)C/C(=N/NC(=O)COC1=C(C=C(C=C1)Cl)C)/C |
SMILES canónico |
CCOC(=O)CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



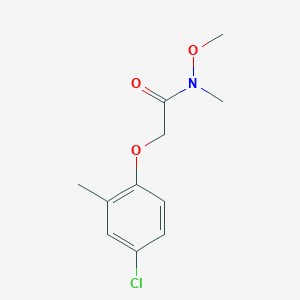

![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14803922.png)
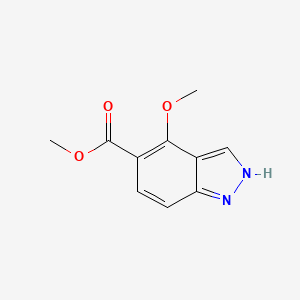
![[4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenyl] hydrogen sulfate](/img/structure/B14803925.png)
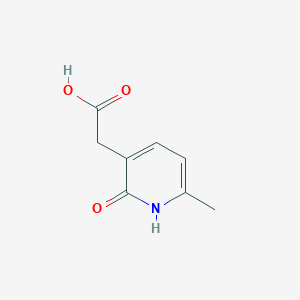
![2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14803940.png)
![[(4-Isopropoxy-3-thienyl)methyl]amine](/img/structure/B14803943.png)
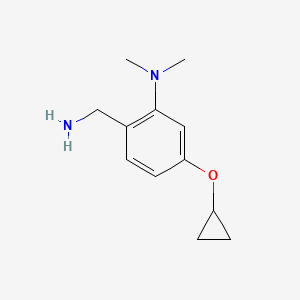
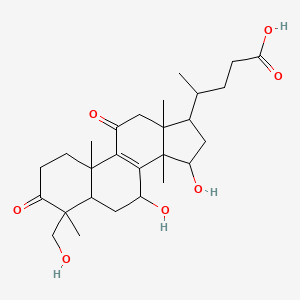
![Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14803957.png)
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline](/img/structure/B14803970.png)
